molecular formula C9H9ClN2 B1419508 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole CAS No. 24133-82-2

2-chloro-1,7-dimethyl-1H-benzo[d]imidazole

Cat. No.: B1419508
CAS No.: 24133-82-2
M. Wt: 180.63 g/mol
InChI Key: BRCBUGFANWKRJG-UHFFFAOYSA-N
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Description

2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a chlorine atom at the 2-position and methyl groups at the 1- and 7-positions of the benzo[d]imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole typically involves the following steps:

  • Condensation Reaction: The starting materials, o-phenylenediamine and chloroacetic acid, undergo a condensation reaction in the presence of a strong acid catalyst, such as hydrochloric acid, to form the imidazole ring.

  • Substitution Reactions: Further substitution reactions are carried out to introduce the methyl groups at the 1- and 7-positions. This can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

  • Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

  • Substitution: Substitution reactions at the chlorine or methyl positions can yield a variety of substituted imidazole derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Methylating agents like methyl iodide (CH₃I) and dimethyl sulfate ((CH₃O)₂SO₂) are employed.

Major Products Formed:

  • Oxidation Products: this compound-5-oxide.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in cellular processes and enzyme inhibition.

  • Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in fungal or bacterial growth, thereby exhibiting antifungal or antibacterial properties.

Comparison with Similar Compounds

2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole is compared with other similar compounds, such as 2-chloro-1,3-dimethyl-1H-benzo[d]imidazole and 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole. These compounds share the same core structure but differ in the position of the chlorine and methyl groups. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-1,7-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-4-3-5-7-8(6)12(2)9(10)11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCBUGFANWKRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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